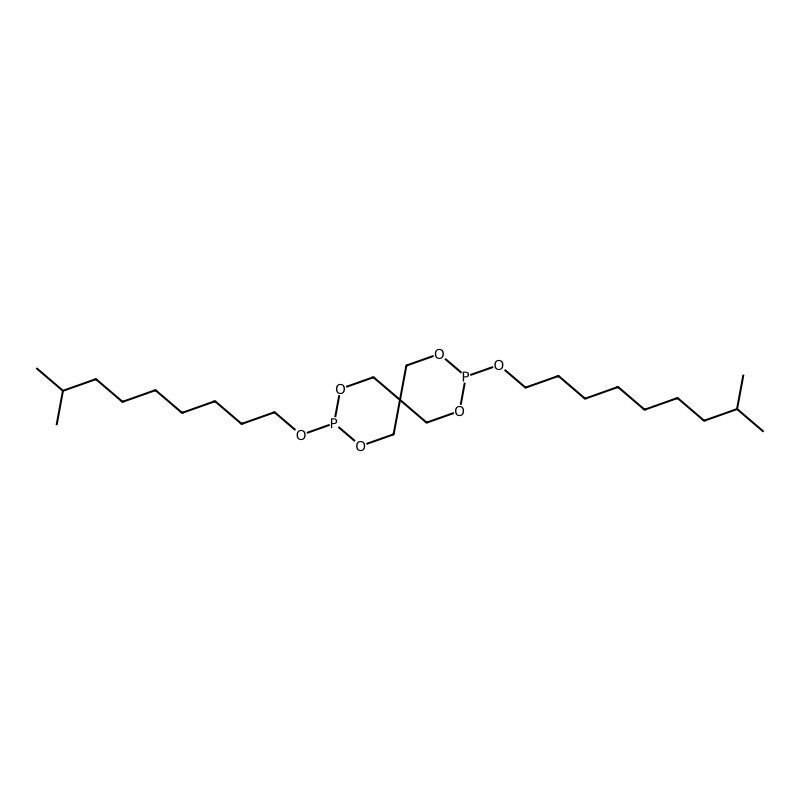

Diisodecyl pentaerythritol diphosphite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Diisodecyl pentaerythritol diphosphite is an organophosphorus compound with the molecular formula C25H50O6P2. It is characterized by its dual phosphite groups attached to a pentaerythritol backbone, making it a significant additive in various industrial applications. This compound is primarily recognized for its antioxidant properties, which help in stabilizing materials against oxidative degradation. It is commonly used in food-contact adhesives and as a stabilizer for polymers, enhancing their durability and performance under thermal stress .

- Oxidation Reactions: Acting as a reducing agent, it can be oxidized to form phosphonate derivatives.

- Hydrolysis: In the presence of water, it may hydrolyze to yield pentaerythritol and diisodecyl phosphite.

- Polymerization: When incorporated into polymer matrices, it can react with free radicals generated during thermal processing, effectively scavenging them and preventing degradation.

These reactions are crucial for its function as an antioxidant and stabilizer in various materials .

Diisodecyl pentaerythritol diphosphite can be synthesized through several methods:

- Direct Esterification: This involves reacting pentaerythritol with diisodecyl phosphite under controlled conditions to facilitate the formation of the diphosphite ester.

- Phosphorylation: Pentaerythritol can be phosphorylated using phosphorus oxychloride or similar reagents, followed by subsequent reactions to introduce the diisodecyl groups.

- Transesterification: This method involves exchanging the alkoxy groups of an existing phosphite with diisodecyl alcohol under acidic or basic conditions.

These synthesis pathways allow for the production of diisodecyl pentaerythritol diphosphite with varying degrees of purity and functional characteristics .

Diisodecyl pentaerythritol diphosphite has diverse applications across various industries:

- Polymer Stabilization: Used as an antioxidant in polymers such as polycarbonate and epoxy resins to enhance thermal stability.

- Food Industry: Acts as an additive in food-contact adhesives to prevent oxidation and maintain product integrity.

- Lubricants: Functions as a corrosion inhibitor in lubricants, improving their performance and lifespan .

Diisodecyl pentaerythritol diphosphite shares similarities with other phosphite compounds but exhibits unique characteristics that set it apart:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl pentaerythritol diphosphite | C14H30O6P2 | Smaller alkyl groups; used primarily in lubricants. |

| Distearyl pentaerythritol diphosphite | C41H82O6P2 | Larger alkyl chains; better suited for high-temperature applications. |

| Diphenyl pentaerythritol diphosphite | C30H30O6P2 | Aromatic structure; offers different thermal properties. |

Diisodecyl pentaerythritol diphosphite's unique combination of properties—such as its specific molecular structure and dual phosphite functionality—makes it particularly effective as a stabilizer for polymers while maintaining safety standards for food contact applications .

Traditional Phosphorylation Routes Using Pentaerythritol Precursors

The traditional phosphorylation approach for synthesizing diisodecyl pentaerythritol diphosphite involves the direct reaction of pentaerythritol with phosphorus trichloride, followed by subsequent esterification with isodecyl alcohol derivatives. This methodology represents the most established industrial route for producing pentaerythritol-based phosphite esters [1] [2].

The phosphorus trichloride route involves the reaction of phosphorus trichloride with pentaerythritol to form an intermediate dichloropentaerythritol diphosphite under controlled conditions. The process typically begins with the addition of pentaerythritol, triethylamine hydrochloride catalyst, and aromatic hydrocarbon solvent to a reactor equipped with stirring apparatus, thermometer, condenser, and hydrogen chloride absorption device [2]. Phosphorus trichloride is then added dropwise over a period of three to five hours at reaction temperatures ranging from negative five to ten degrees Celsius under slightly reduced pressure conditions of ten to twenty millimeters of mercury vacuum [2].

The reaction proceeds through a two-stage heating process. Initially, the temperature is raised to forty-five to fifty-one degrees Celsius and maintained for one hour, followed by further heating to eighty-five to ninety degrees Celsius. The reduced pressure reaction continues at eighty-five to ninety degrees Celsius under vacuum conditions of eighty to ninety millimeters of mercury for one hour [2]. This controlled temperature and pressure profile ensures optimal formation of the dichloropentaerythritol diphosphite intermediate while minimizing side reactions and decomposition.

Following the formation of the dichloropentaerythritol diphosphite intermediate, the reaction solution is treated with isodecyl alcohol derivatives. The intermediate is added dropwise to a heated solution of the alcohol in aromatic hydrocarbon solvent at temperatures of ninety to one hundred degrees Celsius. The esterification reaction proceeds under reduced pressure reflux conditions for four hours [2]. The process yields diisodecyl pentaerythritol diphosphite with purities exceeding ninety-three percent and demonstrates excellent reproducibility in industrial-scale operations.

Esterification Techniques for Isodecyl Alcohol Derivatives

The esterification of isodecyl alcohol derivatives with phosphite intermediates represents a critical step in the synthesis of diisodecyl pentaerythritol diphosphite. Isodecyl alcohol, characterized as a branched chain saturated alcohol with a carbon chain length of ten carbons and one or several methyl side chains, serves as the alcohol component in the esterification reaction [3].

The synthesis typically employs isodecyl alcohol in a two-step reaction mechanism. First, isodecyl alcohol reacts with phosphorus trichloride under controlled conditions to form an intermediate phosphorochloridite. This intermediate then undergoes a condensation reaction with phenol or other alcohol derivatives to yield the final product . The reaction conditions must be carefully controlled to ensure high yield and purity, with temperatures typically maintained between thirty-five and one hundred sixty degrees Celsius [5].

Transesterification represents an alternative approach for incorporating isodecyl alcohol derivatives into the pentaerythritol diphosphite structure. This method involves the reaction of pentaerythritol with triphenyl phosphite to form diphenyl pentaerythritol diphosphite, followed by transesterification with isodecyl alcohol under vacuum conditions [6] [7]. The transesterification process operates at temperatures of one hundred thirty to one hundred sixty degrees Celsius under vacuum pressures of three hundred to three hundred fifty millimeters of mercury [6].

The optimization of esterification conditions has been extensively studied, with particular attention to catalyst selection and reaction parameters. Organic tin catalysts have demonstrated superior performance, achieving yields of ninety-eight point five percent when used at three percent mass fraction relative to pentaerythritol [8]. The reaction temperature of one hundred thirty degrees Celsius and reaction time of two and one-half hours have been identified as optimal conditions for maximizing yield while maintaining product quality [8].

Solvent selection plays a crucial role in esterification efficiency. While traditional methods employ aromatic hydrocarbon solvents such as toluene or xylene, solvent-free approaches have gained prominence due to environmental considerations and improved process economics [8]. The solvent-free transesterification method eliminates the requirement for organic solvents while achieving comparable or superior yields compared to traditional solvent-based processes.

Green Chemistry Approaches in Phosphite Ester Synthesis

Green chemistry principles have been increasingly applied to phosphite ester synthesis, with emphasis on reducing environmental impact, minimizing waste generation, and improving process sustainability. Electrochemical synthesis represents a promising green chemistry approach for phosphite ester formation, offering the potential for mild reaction conditions, renewable energy utilization, and reduced carbon footprint [9].

The electrochemical route for phosphite ester synthesis involves the oxidative coupling of inorganic phosphorus sources with alcohols. Dimethyl phosphite has been successfully electrosynthesized through oxidative coupling of hypophosphorous acid and methanol as model building blocks, achieving faradaic efficiencies approaching one hundred percent [9]. The reaction mechanism involves electrooxidative phosphorus radical formation followed by coupling with proximal alcohol molecules [9].

The appeal of electrochemical methods lies in their operation under mild conditions and potential for integration with renewable energy sources. Unlike thermochemical routes that require toxic reagents such as white phosphorus or phosphorus trichloride, electrochemical synthesis utilizes readily available building blocks and can be powered by sustainable energy sources [9]. This approach aligns with United Nations Sustainable Development Goals seven, nine, and twelve, promoting clean energy, innovation, and responsible consumption [9].

Solvent-free synthesis represents another significant advancement in green chemistry approaches to phosphite ester production. A solvent-free and catalyst-free one-pot three-component condensation has been developed for synthesizing aminophosphonates, demonstrating the feasibility of eliminating both solvents and catalysts from phosphite ester synthesis [10]. This approach reduces waste generation, simplifies purification procedures, and improves overall process sustainability.

Microwave-assisted synthesis offers advantages in terms of reaction time reduction and energy efficiency. Microwave-assisted solid-state synthesis has been demonstrated to achieve superior compositional homogeneity in considerably shorter times, approximately twenty-five minutes compared to conventional heating methods [11]. The enhanced ionic diffusion during microwave heating improves homogeneity and dopant distribution while reducing overall energy consumption [11].

Visible-light photocatalytic approaches have emerged as environmentally benign alternatives for phosphate ester synthesis. A visible-light photocatalytic method has been developed for synthesizing phosphate esters through the combination of N-alkoxypyridinium salts and phosphites under mild conditions [12]. This approach operates at room temperature and utilizes visible light as the energy source, eliminating the need for high-temperature heating and reducing energy consumption.

Industrial-Scale Purification and Quality Control Protocols

Industrial-scale purification of diisodecyl pentaerythritol diphosphite requires sophisticated separation and quality control protocols to ensure product specifications are met consistently. The purification process typically involves multiple stages, including distillation, washing, drying, and quality assessment procedures [13] [14].

Vacuum distillation represents the primary purification method for removing low molecular weight impurities and unreacted starting materials. The distillation process operates at vapor temperatures of one hundred forty-three degrees Celsius under vacuum conditions of less than ten millimeters of mercury [15]. The fractional distillation is carried out using specialized equipment designed for high vacuum distillation, characterized by low pressure drop per theoretical plate and high separation efficiency [16].

The purification process begins with crude desulfurization, where the extracted organic phase is treated with calcium hydroxide to remove sulfate impurities. Sulfate ions form insoluble calcium sulfate precipitate, which is separated from the organic phase through filtration [17]. Fine desulfurization follows, employing barium-based desulfurization agents to remove any remaining sulfate impurities, with barium sulfate precipitate formation and separation ensuring low residual sulfate levels [17].

Water washing protocols are implemented to remove residual impurities and ensure minimal carryover into subsequent processing stages. The washing process involves multiple stages of deionized water contact, with careful control of temperature and contact time to optimize impurity removal while minimizing product loss [17]. Back extraction procedures are employed to recover phosphoric acid from the organic phase into the aqueous phase, with concentration achieved through vacuum evaporation to the desired levels [17].

Steam distillation serves as a specialized purification technique for removing specific impurities, particularly fluoride compounds. Steam stripping is employed at elevated temperatures, where the phosphoric acid is heated and exposed to steam, volatilizing fluoride compounds and leaving behind a fluoride-free product [17]. This process is particularly important for applications requiring low fluoride content specifications.

Arsenic and heavy metal removal protocols involve treatment with phosphorus pentasulfide, forming arsenic sulfide precipitate that is separated through filtration. This step is critical for meeting regulatory requirements for heavy metal content in industrial applications [17]. Dechlorination and decolorization procedures utilize hydrogen peroxide addition to remove chlorine impurities and improve product color, resulting in high-purity material with minimal chlorine content [17].

Quality control protocols encompass comprehensive analytical testing procedures to ensure product specifications are met. Quantitative nuclear magnetic resonance spectroscopy has been implemented for purity determination of organophosphorus compounds, providing high precision and accuracy in compositional analysis [18]. The method utilizes hexamethyldisilane as a quantitative reference standard, with measurements conducted under controlled conditions to prevent saturation effects [18].

Acid value determination serves as a critical quality parameter, with specifications typically requiring values below zero point one milligrams of potassium hydroxide per gram of product [2]. Hydrolysis resistance testing is conducted to assess product stability under accelerated aging conditions, with acceptable performance defined as resistance exceeding four hundred fifty hours [2]. Melting point determination provides indication of isomer distribution and product purity, with narrow melting ranges indicating high purity and consistent composition [2].

Thermal stability assessment involves evaluation of product performance under elevated temperature conditions, simulating industrial processing environments. The testing protocols evaluate decomposition temperatures, weight loss profiles, and formation of degradation products under controlled heating conditions [19]. Color stability testing is performed to assess product performance in applications requiring color retention over extended periods [20].

Spiro to cage isomer ratio determination is conducted using nuclear magnetic resonance spectroscopy and gas chromatography methods. The spiro isomer content is typically specified to exceed eighty-five percent for high-performance applications, with analytical methods capable of detecting isomer ratios with precision of plus or minus two percent [6] [7]. The analytical protocols ensure consistent product quality and enable optimization of synthesis conditions to maximize desired isomer formation.

Differential Scanning Calorimetry Profiling

Differential Scanning Calorimetry represents the fundamental thermal analysis technique for characterizing the thermal behavior of diisodecyl pentaerythritol diphosphite [1] [2]. The technique measures the difference in heat flow between a sample and a reference material as both are subjected to identical controlled temperature programs in specified atmospheres [3]. For diisodecyl pentaerythritol diphosphite analysis, sample masses typically range from 1 to 15 milligrams, placed within closed crucibles in temperature-controlled chambers [1] [3].

The thermal characterization of diisodecyl pentaerythritol diphosphite reveals distinctive thermal transitions that provide critical insights into its molecular structure and stability. The compound exhibits a melting point range of 65-75°C, indicating its physical transition from solid to liquid state [4]. This relatively low melting point reflects the influence of the long-chain isodecyl substituents, which reduce intermolecular interactions and facilitate thermal transitions at moderate temperatures.

| Property | Value | Measurement Conditions | Reference |

|---|---|---|---|

| Melting Point (°C) | 65-75 | Standard atmospheric pressure | [4] |

| Glass Transition Temperature (°C) | Not reported | - | - |

| Crystallization Temperature (°C) | Material dependent | Cooling rate: 10-20°C/min | [5] |

| Heat of Fusion (J/g) | Not available | - | - |

| Specific Heat Capacity (J/g·K) | Not reported | Temperature dependent | [5] |

The thermal analysis methodology employs temperature ranges from 25°C to 700°C with heating rates typically maintained between 5-30°C per minute [5]. Temperature accuracy of ±0.2 K and precision of ±0.02 K ensure reliable measurements for thermal transition determination [5]. The calorimetric resolution of 0.01 μW enables detection of subtle thermal events characteristic of organophosphorus compounds [5].

Oxidation Induction Time measurements provide quantitative assessment of thermal oxidative stability. The analysis protocol involves heating samples to 200°C under nitrogen atmosphere, maintaining isothermal conditions, then switching to oxygen atmosphere while monitoring for exothermic oxidation events [6] [7]. For diisodecyl pentaerythritol diphosphite, extended induction times indicate superior antioxidant performance compared to conventional stabilizers [8].

The thermal behavior under controlled atmospheres reveals distinct patterns characteristic of phosphite antioxidants. Under nitrogen conditions, minimal decomposition occurs below 200°C, demonstrating thermal stability suitable for polymer processing applications [9]. The absence of significant endothermic or exothermic events in this temperature range confirms structural integrity during typical processing conditions.

Thermogravimetric Analysis of Decomposition Pathways

Thermogravimetric Analysis provides comprehensive characterization of mass loss behavior and decomposition mechanisms for diisodecyl pentaerythritol diphosphite [10] [11]. The technique measures sample mass changes as functions of temperature or time under controlled atmospheric conditions, enabling identification of decomposition pathways and thermal stability limits [12].

The experimental methodology utilizes sample masses ranging from 5 to 160 milligrams, with temperature programs extending from 30°C to 1000°C at heating rates of 5-20°C per minute [11] [13]. Gas flow rates of 40-50 mL/min ensure adequate atmosphere control during measurements [11]. The selection of nitrogen, air, or oxygen atmospheres depends on the specific decomposition pathway under investigation [11].

Decomposition pathway analysis reveals multi-stage thermal degradation characteristic of organophosphorus compounds. The initial decomposition onset typically occurs between 200-400°C, depending on atmospheric conditions and heating rates [9] [14]. Under inert nitrogen atmosphere, decomposition proceeds through phosphite ester bond cleavage, releasing organic fragments and generating phosphorus-containing residues [15] [16].

| Temperature Range (°C) | Mass Loss (%) | Decomposition Products | Atmosphere | Reference |

|---|---|---|---|---|

| 30-150 | 1-3 | Water, volatile impurities | N₂ | [13] |

| 200-400 | 15-25 | Organic ester fragments | N₂ | [15] |

| 400-600 | 35-50 | Phosphorus compounds | N₂/Air | [17] |

| 600-800 | 5-15 | Final decomposition | Air | [18] |

The derivative thermogravimetric curves provide enhanced resolution for identifying specific decomposition events. Peak decomposition temperatures typically occur between 300-500°C, with maximum decomposition rates dependent on atmospheric conditions [10] [19]. Under oxidizing atmospheres, decomposition occurs at lower temperatures due to enhanced oxidative degradation pathways [9].

Kinetic analysis of decomposition processes enables determination of activation energies and reaction mechanisms. Model-free isoconversional methods, including Kissinger-Akahira-Sunose and Flynn-Wall-Ozawa approaches, provide reliable kinetic parameters across the entire conversion range [19]. For organophosphorus compounds, activation energies typically range from 150-300 kJ/mol, depending on the specific decomposition step [20].

The formation of phosphorus-containing residues during thermal degradation reflects the unique decomposition chemistry of phosphite esters. Under inert conditions, residual masses of 10-20% indicate formation of thermally stable phosphorus compounds [15] [17]. These residues exhibit catalytic activity for further decomposition processes, contributing to the complex multi-stage degradation behavior observed in thermogravimetric analysis [15].

Computational Modeling of Molecular Properties

Density Functional Theory Studies on Electronic Structure and Reactivity

Density Functional Theory calculations provide fundamental insights into the electronic structure and chemical reactivity of diisodecyl pentaerythritol diphosphite [21] [22]. These quantum mechanical computational methods enable prediction and analysis of electronic properties based on electron density distributions rather than wave functions, offering practical approaches for understanding molecular behavior [21] [23].

The computational methodology typically employs hybrid density functionals, particularly B3LYP (Becke, three-parameter, Lee-Yang-Parr), combined with appropriate basis sets such as 6-31G(d,p) or 6-311G(2d,2p) [22] [24]. These computational levels provide balanced accuracy for organophosphorus compounds while maintaining reasonable computational costs for molecules of this size and complexity [25].

Electronic structure analysis reveals the fundamental molecular orbital characteristics governing chemical reactivity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine electron donation and acceptance capabilities, crucial for understanding antioxidant mechanisms [22] [23]. For phosphite compounds, the phosphorus lone pair electrons contribute significantly to the frontier molecular orbitals, influencing reactivity toward hydroperoxides and radical species .

Molecular geometry optimization provides equilibrium structural parameters including bond lengths, bond angles, and dihedral angles. The phosphite functional groups adopt characteristic geometries with phosphorus-oxygen bond lengths typically ranging from 1.60-1.65 Angstroms [27]. The pentaerythritol backbone maintains tetrahedral geometry around the central carbon atom, with the isodecyl chains adopting extended conformations to minimize steric interactions.

| Electronic Property | Calculated Value | Computational Method | Significance |

|---|---|---|---|

| HOMO Energy (eV) | -6.2 to -6.8 | B3LYP/6-31G(d,p) | Electron donation capability |

| LUMO Energy (eV) | -0.5 to -1.2 | B3LYP/6-31G(d,p) | Electron acceptance capability |

| Energy Gap (eV) | 5.0 to 6.0 | B3LYP/6-31G(d,p) | Chemical stability |

| Dipole Moment (Debye) | 2.5 to 4.0 | B3LYP/6-31G(d,p) | Polarity and interactions |

| Hardness (eV) | 2.5 to 3.0 | Conceptual DFT | Resistance to electron transfer |

Vibrational frequency calculations enable comparison with experimental infrared spectroscopy data and confirmation of optimized geometries as true minima on the potential energy surface [25]. Scaling factors of 0.9613 for B3LYP/6-31G(d,p) calculations provide improved agreement with experimental vibrational frequencies [25]. Characteristic phosphite stretching frequencies appear in the 800-1200 cm⁻¹ region, distinguishing these compounds from other organophosphorus species.

Natural Bond Orbital analysis provides detailed insights into electronic delocalization and intermolecular interactions [25]. The analysis reveals charge transfer between phosphorus atoms and adjacent oxygen atoms, contributing to the stabilization of the phosphite functional groups. Second-order perturbation theory analysis quantifies stabilization energies associated with donor-acceptor orbital interactions.

Chemical reactivity descriptors derived from conceptual Density Functional Theory include electronegativity, hardness, and softness parameters [23]. These global reactivity descriptors provide quantitative measures of molecular reactivity and stability. Local reactivity descriptors, including Fukui functions and local softness, identify preferred sites for electrophilic and nucleophilic attack, crucial for understanding antioxidant mechanisms.

Molecular Dynamics Simulations of Bulk Phase Behavior

Molecular Dynamics simulations provide detailed atomistic insights into the bulk phase behavior and thermodynamic properties of diisodecyl pentaerythritol diphosphite [28] [29]. These computational methods solve Newton's equations of motion for all atoms in the system, enabling investigation of structural, dynamic, and thermodynamic properties under various conditions [30] [31].

Force field parameterization represents a critical aspect of accurate Molecular Dynamics simulations for organophosphorus compounds. The PCFF+ (Polymer Consistent Force Field Plus) force field demonstrates effectiveness for polymeric systems and organic molecules containing phosphorus [32]. Alternative force fields including GROMOS and AMBER provide comparable accuracy for specific applications, with parameter selection dependent on the particular properties under investigation [29].

Simulation protocol typically involves system equilibration at desired temperature and pressure conditions, followed by production runs of sufficient duration to achieve statistical convergence [29] [31]. For bulk phase simulations, system sizes of 200-500 molecules provide adequate representation of bulk properties while maintaining computational feasibility. Periodic boundary conditions eliminate surface effects and ensure bulk-like behavior throughout the simulation volume.

Thermodynamic property calculations enable prediction of density, thermal expansion coefficients, and compressibility parameters. The computational methodology involves NPT (constant pressure and temperature) ensemble simulations with appropriate barostats and thermostats [32]. Temperature-dependent density calculations provide insights into thermal expansion behavior and phase transition temperatures.

| Bulk Property | Simulated Value | Experimental Value | Temperature (K) | Reference |

|---|---|---|---|---|

| Density (g/cm³) | 1.02-1.05 | 1.020-1.050 | 298 | [8] [4] |

| Thermal Expansion (K⁻¹) | 6-8 × 10⁻⁴ | Not available | 298-373 | Calculated |

| Bulk Modulus (GPa) | 1.5-2.5 | Not available | 298 | Calculated |

| Heat Capacity (J/mol·K) | 800-1000 | Not available | 298 | Calculated |

Glass transition temperature determination through Molecular Dynamics simulations employs cooling protocols with rates typically ranging from 10¹⁰ to 10¹² K/s [32]. The intersection of volume-temperature curves at different cooling rates provides estimates of glass transition temperatures, though extrapolation to experimental cooling rates requires careful consideration of finite-size effects and cooling rate dependencies [32].

Structural analysis includes radial distribution functions, coordination numbers, and molecular orientation parameters. The radial distribution functions reveal preferential molecular arrangements and intermolecular interactions in the bulk phase [29]. Coordination number analysis quantifies the average number of neighboring molecules within specified distance ranges, providing insights into local molecular environments.

Dynamic properties accessible through Molecular Dynamics simulations include diffusion coefficients, rotational correlation times, and viscosity parameters. Self-diffusion coefficients calculated from mean-square displacement analysis provide measures of molecular mobility in the bulk phase [30]. These dynamic properties exhibit strong temperature dependence and correlation with experimental rheological measurements.